8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Description
Table 1: Key Structural Parameters of the Benzo[c]Chromen Core
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C8–OCH₃ bond length | 1.42 ± 0.02 | Computational |
| C4–CH₃ bond length | 1.50 ± 0.03 | Crystallographic |
| Dihedral angle (benzene-pyrone) | 2.1° |
The ketone at position 6 introduces electron-withdrawing effects, polarizing the pyrone ring and enhancing conjugation across the tricyclic system. This planar configuration facilitates π-π stacking interactions in solid-state assemblies, as observed in related benzo[c]chromen derivatives.
Properties
Molecular Formula |
C24H27NO7 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C24H27NO7/c1-7-18(25-23(28)32-24(3,4)5)22(27)30-19-11-10-16-15-9-8-14(29-6)12-17(15)21(26)31-20(16)13(19)2/h8-12,18H,7H2,1-6H3,(H,25,28) |
InChI Key |
CZCAOHXIBNDALU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Intermolecular Diels-Alder Cycloaddition
A metal-free method involves a regioselective Diels-Alder reaction between 3-vinyl-2H-chromenes and methyl propiolate , followed by oxidative aromatization. This method achieves yields up to 94% over two steps (Table 1).
Table 1: Diels-Alder Reaction Conditions and Outcomes
Copper-Catalyzed Cyclization
An alternative route employs 2-bromo-4-methoxybenzoic acid and resorcinol under basic conditions with CuSO₄ catalysis. This method forms the chromene core via nucleophilic aromatic substitution and subsequent cyclization (Equation 1):
Functionalization of the Chromene Core
Introduction of Methoxy and Methyl Groups
The 8-methoxy and 4-methyl substituents are introduced via electrophilic aromatic substitution or alkylation. For example, methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the chromene at the 4-position. Methoxylation is achieved using dimethyl sulfate under acidic conditions.
Key Data:
Oxidation to 6-Oxo Derivative
The 6-oxo group is introduced via oxidation of the intermediate dihydrochromene using KMnO₄ or CrO₃ in acetic acid.
Equation 2:
Synthesis of the Boc-Protected Amino Butanoate Side Chain
Protection of Glycine Derivative
The 2-[(tert-butoxycarbonyl)amino]butanoic acid side chain is synthesized by reacting 2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (Equation 3):
Activation of the Carboxylic Acid
The Boc-protected amino acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an active ester.
Table 2: Activation Conditions
| Reagent | Solvent | Temp | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0–25°C | 16 h | 86% |
Coupling of Chromene Core and Side Chain
The final step involves esterification between the activated Boc-protected amino acid and the hydroxyl group at the 3-position of the chromene core.
Steglich Esterification
Using EDC/HOBt in dichloromethane (DCM), the coupling proceeds at room temperature:
Equation 4:
Optimized Parameters:
Alternative Coupling Methods
N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in THF offers comparable yields (68–75%) but requires stringent moisture control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diels-Alder/Aromatization | High regioselectivity, scalability | Requires anhydrous conditions | 85–94% |
| Copper-Catalyzed | Cost-effective, simple workup | Moderate yields | 70–88% |
| Steglich Esterification | Mild conditions, high efficiency | Sensitive to moisture | 71–86% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer during the Diels-Alder step. Boc protection is optimized using microwave-assisted synthesis , reducing reaction times from hours to minutes .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-methoxy derivatives exhibit potent anticancer properties. For instance, studies have shown that benzo[c]chromene derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of benzo[c]chromene derivatives, including this compound. Animal models of neurodegenerative diseases such as Alzheimer's have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting they may be beneficial in treating or preventing neurodegenerative disorders.
Enzyme Inhibition
The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and cancer progression. A study reported that modifications to the structure enhanced its potency as an HDAC inhibitor.
Synthesis of Novel Compounds
The versatility of the chemical structure allows for the synthesis of various analogs with modified functional groups, leading to compounds with enhanced biological activity or selectivity. This adaptability is crucial for drug development processes where fine-tuning pharmacological properties is necessary.
Data Summary
Case Studies
-
Anticancer Study :
- Objective : Assess the anticancer efficacy of a related benzo[c]chromene derivative.
- Methodology : In vivo experiments using xenograft models.
- Results : Significant reduction in tumor size (p < 0.01), with minimal toxicity observed.
-
Antimicrobial Evaluation :
- Objective : Evaluate antimicrobial activity against clinical isolates.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) assays.
- Results : Demonstrated MIC values comparable to standard antibiotics, indicating potential as a therapeutic agent.
-
Neuroprotection Research :
- Objective : Investigate protective effects on neuronal cells under oxidative stress.
- Methodology : Cell culture studies with induced oxidative stress.
- Results : Enhanced cell viability and reduced markers of inflammation were observed.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chromenone/Benzochromenone Family
a) 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
- Molecular Formula : C₂₀H₁₈O₆
- Key Features: Simpler monocyclic dihydropyran system (vs. fused benzo[c]chromenone). Methoxyphenoxy and benzoate ester substituents.
- Comparison: The absence of a fused aromatic ring reduces π-conjugation and molecular weight (MW = 354.35 g/mol vs. 441.48 g/mol), likely improving solubility but limiting rigidity . The methoxy group in both compounds may enhance electron-donating effects, but the chromenone system in the target compound offers greater planarity for intermolecular interactions.
b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Molecular Formula : Varies with substituent (R).
- Key Features: Spirocyclic framework with benzothiazole and dimethylaminophenyl groups. Contains a lactone (6,10-dione) system.
- Comparison: The spirocyclic architecture introduces steric complexity absent in the target compound. The Boc-protected amino acid ester in the target compound provides selective deprotection advantages over the benzothiazole and dimethylamino groups, which may complicate synthetic modifications .
Boc-Protected Amino Acid Esters
a) tert-Butyl 4-(4-(((S)-1-(((S,E)-6-ethoxy-2,5-dimethyl-6-oxohex-4-en-3-yl)(methyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-methyl-3-(methylamino)-4-oxobutan-2-yl)benzoate
- Molecular Formula : C₃₃H₅₀N₄O₇ (MW = 642.79 g/mol).
- Key Features: Complex peptide-like backbone with Boc-protected amine. Hexenoic acid and methylamino substituents.
- Comparison: The Boc group in both compounds enhances amine stability, but the target compound’s simpler structure (MW = 441.48 g/mol) may offer better pharmacokinetic properties (e.g., membrane permeability) .
Functional Group-Driven Comparisons
Key Research Findings
- Steric Effects : The Boc group in the target compound provides superior steric protection compared to acetyl or benzyl groups, reducing unintended side reactions .
Biological Activity
8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of benzo[c]chromenes. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and its interactions with various biological targets. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[c]chromene core with various substituents that influence its reactivity and biological properties. Below is a summary of its chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate |
| Molecular Formula | C25H29NO7 |
| SMILES | Cc(c(O1)c(cc2)-c(ccc(OC)c3)c3C1=O)c2OC(CCCCCNC(OCc1ccccc1)=O)=O |
| InChI Key | MDL Number (MFCD) |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
- Receptor Binding : It may bind to receptors, influencing signaling pathways that affect cellular responses.
Biological Activity
Research indicates that 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound has potential anticancer activity by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, related compounds have shown IC50 values ranging from 14 to 67 nM against various HDAC isoforms .
- Anti-inflammatory Effects : The compound's structure may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same structural class:
Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of azumamides, structurally related to our compound, found that certain derivatives exhibited potent inhibition of HDACs (IC50 values between 14 to 67 nM). This suggests that modifications in the structure can enhance or reduce biological activity significantly .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of benzo[c]chromene derivatives indicated that specific substituents could significantly affect their potency as enzyme inhibitors. Such insights are crucial for optimizing the design of new therapeutic agents based on this scaffold .
Study 3: In Vivo Studies
In vivo studies on similar compounds have shown promising results in reducing tumor growth in animal models, highlighting the potential for clinical applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
